molecular formula C14H20N4O3 B2678775 tetrahydrofuran-3-yl 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate CAS No. 2034418-44-3

tetrahydrofuran-3-yl 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate

Cat. No.: B2678775
CAS No.: 2034418-44-3
M. Wt: 292.339
InChI Key: GKHWWWLUQSJVCZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for a similar compound, 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide, is 1S/C10H15N5O/c11-10(16)14-4-3-8(5-14)15-6-9(12-13-15)7-1-2-7/h6-8H,1-5H2,(H2,11,16) . This provides a detailed description of the molecular structure.

Scientific Research Applications

Heterocyclic Derivative Syntheses

A study by Bacchi et al. (2005) demonstrated the synthesis of tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives through catalytic oxidative carbonylation of substituted gamma-oxoalkynes. This method provides a versatile approach to construct various heterocyclic derivatives with potential application in drug development and material science (Bacchi et al., 2005).

Synthesis of Azuleno Derivatives

Fujimori et al. (1986) synthesized new heterocyclic compounds, including methyl 1,2-dihydroazuleno[1,2-b]pyrrole-9-carboxylate and its furan analogues, by reacting 3-methoxycarbonyl-2H-cyclohepta[b]furan-2-one with morpholino enamines. This research highlights the synthesis of complex structures that could have implications in developing new therapeutic agents or materials (Fujimori et al., 1986).

Palladium-Catalyzed Reactions

Nicolai et al. (2013) reported the first palladium-catalyzed oxy- and aminoalkynylation using aliphatic bromoalkynes, which proceeded with high diastereoselectivity and functional group tolerance. This method facilitates the synthesis of alkyl-substituted tetrahydrofurans and pyrrolidines, essential components in bioactive compounds (Nicolai et al., 2013).

Catalytic Synthesis of Tetrahydrofurans

Grandjean and Nicewicz (2013) developed a new organocatalytic synthetic method for constructing tetrahydrofurans from allylic alcohols and alkenes. This reaction is catalyzed by a commercially available organic single electron photooxidant, offering a direct pathway to synthesize valuable tetrahydrofurans from common reagents (Grandjean & Nicewicz, 2013).

Properties

IUPAC Name

oxolan-3-yl 3-(4-cyclopropyltriazol-1-yl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3/c19-14(21-12-4-6-20-9-12)17-5-3-11(7-17)18-8-13(15-16-18)10-1-2-10/h8,10-12H,1-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHWWWLUQSJVCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)OC4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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